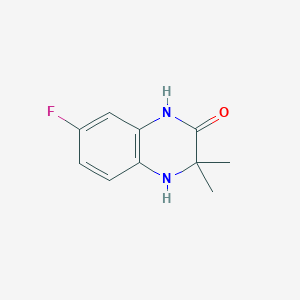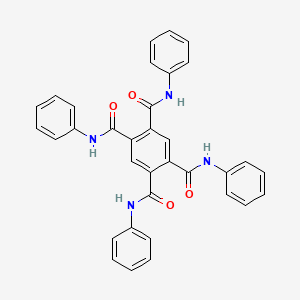![molecular formula C11H12OS B14266195 Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- CAS No. 158750-17-5](/img/structure/B14266195.png)
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a sulfinyl group and a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- typically involves the reaction of benzene derivatives with sulfinyl and propenyl groups under controlled conditions. The specific synthetic route can vary, but it generally includes steps such as:
Formation of the propenyl group: This can be achieved through the reaction of benzene with propenyl halides in the presence of a catalyst.
Introduction of the sulfinyl group: This step involves the oxidation of a sulfide precursor to form the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the propenyl group can undergo various chemical transformations. These interactions can modulate biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (2-methyl-1-propenyl)-: Similar structure but lacks the sulfinyl group.
Benzene, (1-methylene-2-propenyl)-: Similar structure but with different positioning of the propenyl group.
Benzene, 1-methyl-2-(2-propenyl)-: Another similar compound with slight structural variations.
Uniqueness
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- is unique due to the presence of both the sulfinyl and propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
158750-17-5 |
|---|---|
Molekularformel |
C11H12OS |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
3-methylbuta-1,3-dien-2-ylsulfinylbenzene |
InChI |
InChI=1S/C11H12OS/c1-9(2)10(3)13(12)11-7-5-4-6-8-11/h4-8H,1,3H2,2H3 |
InChI-Schlüssel |
BLQYEDSJECZTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=C)S(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


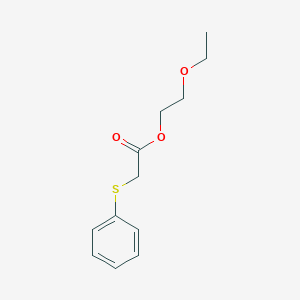
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)

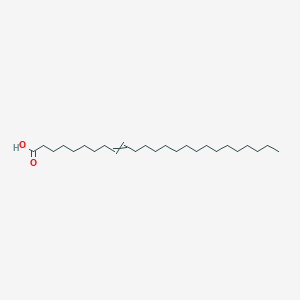
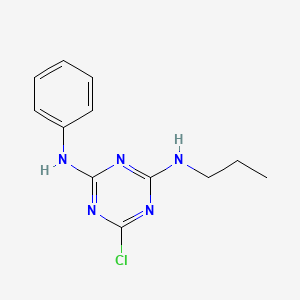
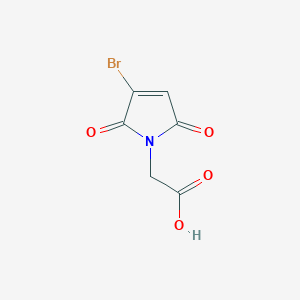
![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)
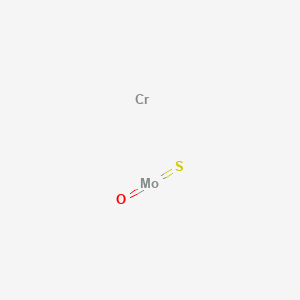
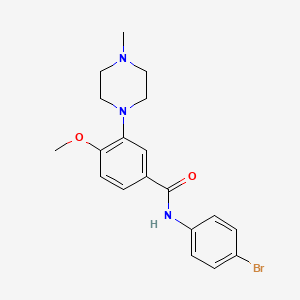
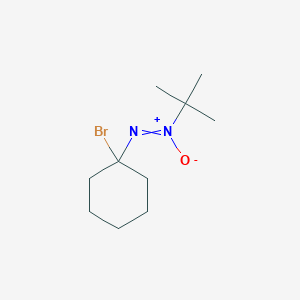
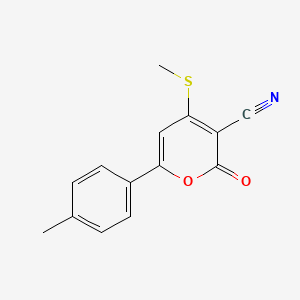
![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
